4-Amino-5-methoxy-2-methylphenol
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Overview
Description
4-Amino-5-methoxy-2-methylphenol is an organic compound with the molecular formula C8H11NO2 It is a derivative of phenol, characterized by the presence of an amino group, a methoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-methoxy-2-methylphenol can be achieved through several synthetic routes. One common method involves the nitration of 2-methoxy-5-methylphenol, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the reduction can be carried out using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The choice of reagents and conditions is optimized for efficiency and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-methoxy-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
4-Amino-5-methoxy-2-methylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-5-methoxy-2-methylphenol involves its interaction with various molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylphenol: Similar structure but lacks the amino group.
5-Amino-2-methylphenol: Similar structure but lacks the methoxy group.
2-Methoxy-4-methylphenol: Similar structure but with different positions of the methoxy and methyl groups.
Uniqueness
4-Amino-5-methoxy-2-methylphenol is unique due to the presence of both amino and methoxy groups on the benzene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-amino-5-methoxy-2-methylphenol |
InChI |
InChI=1S/C8H11NO2/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4,10H,9H2,1-2H3 |
InChI Key |
ISHITNOWKSRKFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)OC)N |
Origin of Product |
United States |
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